3-Indoleacetic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

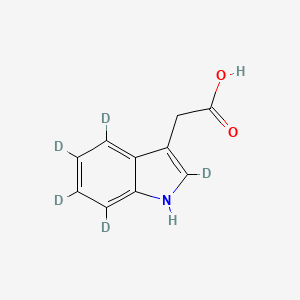

2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,6D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOVTRFCIGRIMH-SNOLXCFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)O)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90710429 | |

| Record name | [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76937-78-5 | |

| Record name | [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 3-Indoleacetic Acid-d5 in Advancing Plant Science Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Indoleacetic acid (IAA) is the most abundant and physiologically active native auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development. Accurate quantification of endogenous IAA levels is crucial for understanding its complex signaling networks and metabolic pathways. 3-Indoleacetic acid-d5 (IAA-d5), a stable isotope-labeled form of IAA, has become an indispensable tool in plant science for achieving precise and accurate quantification of IAA and for elucidating its metabolic fate. This technical guide provides a comprehensive overview of the applications of IAA-d5 in plant science, with a focus on its use as an internal standard in mass spectrometry-based quantification and in metabolic tracer studies.

Core Application: An Internal Standard for Accurate Quantification of IAA

The primary and most critical application of this compound in plant science is as an internal standard for the quantification of endogenous IAA by isotope dilution mass spectrometry (MS). This technique is the gold standard for hormone analysis due to its high sensitivity and specificity.

The Principle of Isotope Dilution

Isotope dilution analysis relies on the addition of a known amount of a stable isotope-labeled standard (in this case, IAA-d5) to a sample at the earliest stage of extraction. The labeled standard is chemically identical to the endogenous analyte (IAA) but has a different mass due to the presence of deuterium atoms. This allows the mass spectrometer to distinguish between the two compounds.

The key advantage of this method is that the internal standard experiences the same sample preparation steps (extraction, purification, and derivatization) as the endogenous IAA. Therefore, any loss of analyte during sample processing will affect both the labeled and unlabeled compounds equally. By measuring the ratio of the endogenous analyte to the labeled internal standard in the final analysis, the initial concentration of the endogenous IAA can be accurately calculated, correcting for any procedural losses.

Analytical Techniques: LC-MS/MS and GC-MS

IAA-d5 is predominantly used in conjunction with two major analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that separates compounds using liquid chromatography followed by mass analysis. For IAA quantification, a reverse-phase C18 column is commonly used. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for both IAA and IAA-d5.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for IAA quantification. Prior to analysis, IAA and IAA-d5 must be derivatized to increase their volatility. A common derivatization agent is diazomethane, which converts the carboxylic acid group to a methyl ester. The derivatized samples are then separated by gas chromatography and detected by the mass spectrometer.

Quantitative Data Presentation

The use of IAA-d5 as an internal standard enables the generation of highly accurate and reproducible quantitative data. Below are tables summarizing typical parameters for IAA quantification using LC-MS/MS and GC-MS with IAA-d5.

Table 1: Typical LC-MS/MS Parameters for IAA Quantification using IAA-d5

| Parameter | Typical Value/Range | Reference |

| Internal Standard | This compound (IAA-d5) | [1] |

| Instrumentation | UHPLC coupled to a triple quadrupole MS | [1] |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | [1] |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | [2] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |

| MRM Transition (IAA) | m/z 176.1 → 130.0 | [3][4] |

| MRM Transition (IAA-d5) | m/z 181.1 → 135.0 | [1] |

| Limit of Detection (LOD) | ≤ 0.5 ng/g fresh weight | [1] |

| Linear Quantification Range | 0.5–5,000 ng/mL | [1] |

| Correlation Coefficient (R²) | ≥ 0.995 | [1] |

| Recovery | 84.0 - 116.3% | [5] |

Table 2: Typical GC-MS Parameters for IAA Quantification using Deuterium-Labeled IAA

| Parameter | Typical Value/Range | Reference |

| Internal Standard | This compound or ¹³C₆-IAA | [6][7] |

| Instrumentation | Gas chromatograph coupled to a triple quadrupole MS | [6] |

| Derivatization Agent | Diazomethane or Methyl chloroformate | [6][8][9] |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm) | [9] |

| Injection Mode | Split/splitless | [9] |

| Ionization Mode | Electron Ionization (EI) | [9] |

| Selected Ion Monitoring (SIM) | Based on characteristic fragment ions of derivatized IAA | [10] |

| Sample Requirement | 5 - 25 mg fresh weight | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline a general protocol for IAA quantification using IAA-d5 with LC-MS/MS and GC-MS.

Protocol 1: IAA Quantification by LC-MS/MS

1. Sample Preparation and Extraction a. Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.[11] b. Homogenize the frozen tissue to a fine powder. c. Add a known amount of IAA-d5 internal standard to the homogenized tissue. d. Extract the auxins using an appropriate solvent, such as acidified methanol or 2-propanol with diethyl dithiocarbamic acid.[1][11] e. Incubate the mixture, then centrifuge to pellet the debris.

2. Solid-Phase Extraction (SPE) Purification a. The supernatant from the extraction is subjected to SPE for purification. A common approach involves using an amino (NH₂) resin followed by a polymethylmethacrylate epoxide (PMME) resin.[12] b. The purified extract is then dried under vacuum.

3. LC-MS/MS Analysis a. Reconstitute the dried extract in a suitable solvent (e.g., 5% acetonitrile). b. Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[1] c. Separate the compounds using a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. d. Detect IAA and IAA-d5 using MRM mode with the appropriate precursor-product ion transitions (see Table 1).

4. Data Analysis a. Generate a calibration curve using a series of standards with known concentrations of unlabeled IAA and a fixed concentration of IAA-d5. b. Calculate the ratio of the peak area of endogenous IAA to the peak area of IAA-d5 in the samples. c. Determine the concentration of endogenous IAA in the samples by comparing this ratio to the calibration curve.

Protocol 2: IAA Quantification by GC-MS

1. Sample Preparation and Extraction a. Follow steps 1a-1e as described in the LC-MS/MS protocol.

2. Solid-Phase Extraction (SPE) Purification a. Purify the extract using SPE as described in step 2a of the LC-MS/MS protocol.[6]

3. Derivatization a. Dry the purified extract completely under a stream of nitrogen. b. Add a derivatizing agent such as a solution of diazomethane in ether to methylate the carboxylic acid group of IAA and IAA-d5.[6] c. After the reaction is complete, evaporate the excess reagent and solvent.

4. GC-MS Analysis a. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate). b. Inject an aliquot into the GC-MS system. c. Separate the derivatized compounds on a suitable capillary column. d. Detect the compounds using selected ion monitoring (SIM) of characteristic fragment ions.

5. Data Analysis a. Similar to the LC-MS/MS protocol, create a calibration curve and use the ratio of the peak areas of the derivatized endogenous IAA and the derivatized IAA-d5 to quantify the amount of IAA in the original sample.

Mandatory Visualizations

Analytical Workflow for IAA Quantification

Caption: Workflow for IAA quantification using IAA-d5 as an internal standard.

Simplified Auxin (IAA) Metabolic Pathway

Caption: Key pathways of IAA biosynthesis, conjugation, and catabolism.

Advanced Application: Metabolic Tracer Studies

Beyond its role as an internal standard, deuterium-labeled IAA, including IAA-d5, can be used in metabolic tracer studies to investigate the biosynthesis, degradation, and transport of auxin in plants.[3]

In these experiments, plants are fed with a labeled precursor of IAA, such as deuterium-labeled tryptophan, or directly with labeled IAA. By tracking the incorporation of the deuterium label into IAA and its various metabolites over time, researchers can elucidate metabolic pathways and determine the rates of metabolic flux.

For instance, feeding plants with IAA-d5 and subsequently analyzing the tissue for labeled catabolites (e.g., oxIAA-d5) or conjugates (e.g., IAA-d5-aspartate) can provide insights into the dynamics of auxin inactivation and homeostasis. These studies are crucial for understanding how plants regulate their auxin levels in response to developmental cues and environmental stimuli.

This compound is a powerful and versatile tool in plant science. Its primary application as an internal standard in isotope dilution mass spectrometry has revolutionized the ability of researchers to obtain accurate and precise measurements of endogenous IAA levels. This has been fundamental to advancing our understanding of auxin's role in plant biology. Furthermore, its use in metabolic tracer studies provides a dynamic view of auxin biosynthesis, transport, and catabolism. For researchers in plant science and related fields, a thorough understanding of the principles and methodologies involving IAA-d5 is essential for conducting cutting-edge research.

References

- 1. biorxiv.org [biorxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transport of Indole-3-Butyric Acid and Indole-3-Acetic Acid in Arabidopsis Hypocotyls Using Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies for metabolic flux analysis in plants using isotope labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Whither metabolic flux analysis in plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

3-Indoleacetic acid-d5 physical and chemical properties

An In-depth Technical Guide to 3-Indoleacetic acid-d5

Introduction

This compound (IAA-d5) is the deuterated form of 3-Indoleacetic acid (IAA), the most prevalent and physiologically active auxin in plants.[1] As a stable isotope-labeled internal standard, IAA-d5 is an indispensable tool for the accurate quantification of endogenous IAA levels in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Its use is critical in plant physiology research, metabolic studies, and drug development processes where precise measurement of this key plant hormone is required.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines relevant experimental protocols, and visualizes its application in analytical workflows.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| IUPAC Name | ((2,4,5,6,7-²H₅)-1H-Indol-3-yl)acetic acid[6] |

| Synonyms | Heteroauxin-d5, IAA-d5, Indole-3-acetic acid-d5[2][7] |

| CAS Number | 76937-78-5[2][8][9] |

| Molecular Formula | C₁₀H₄D₅NO₂[2][10] |

| Molecular Weight | Approximately 180.21 g/mol [7][8][11] |

| Appearance | Solid powder[2][6] |

| Melting Point | 165-169 °C[12] |

| Solubility | Slightly soluble in Methanol[2]; Insoluble in water[13] |

| Purity | ≥98%[6][8] |

| Isotopic Purity | ≥98 atom % D[12]; ≥99% deuterated forms (d₁-d₅)[2] |

| Mass Shift | M+5[12] |

Stability and Storage

Proper storage is crucial to maintain the integrity and stability of this compound.

| Condition | Recommendation |

| Long-term (Solid) | Store at -20°C in a dry and dark environment. Stability is reported to be ≥ 4 years under these conditions.[2][14] |

| Short-term (Solid) | Can be stored at 4°C for up to 2 years.[15] |

| Stock Solution | Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3] |

| Shipping | Typically shipped at ambient temperature as a non-hazardous chemical or on wet ice.[2][6] |

Experimental Protocols

Quantification of Endogenous IAA using LC-MS with IAA-d5 Internal Standard

This compound is primarily used as an internal standard to correct for matrix effects and variations in sample processing and instrument response during the quantification of natural IAA.

Objective: To accurately measure the concentration of IAA in a plant tissue sample.

Methodology:

-

Sample Preparation:

-

Homogenize a pre-weighed plant tissue sample (e.g., leaf, root) in a suitable extraction buffer (e.g., 80% methanol) at 4°C.

-

Add a known amount of this compound solution to the homogenate. The amount added should be comparable to the expected endogenous IAA concentration.

-

Centrifuge the mixture to pellet cellular debris.

-

Collect the supernatant and concentrate it under a vacuum.

-

Re-dissolve the extract in a small volume of the initial mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the prepared sample into an LC-MS system.

-

Liquid Chromatography (LC): Separate the analytes using a C18 reverse-phase column with a gradient elution program, typically using acidified water and acetonitrile as mobile phases.

-

Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

-

Monitor the transition for unlabeled IAA (e.g., m/z 174 -> 130).

-

Monitor the transition for the IAA-d5 internal standard (e.g., m/z 179 -> 135).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous IAA and the IAA-d5 standard.

-

Calculate the peak area ratio (IAA / IAA-d5).

-

Generate a calibration curve using standards with known concentrations of unlabeled IAA and a fixed concentration of IAA-d5.

-

Determine the concentration of endogenous IAA in the sample by comparing its peak area ratio to the calibration curve.

-

Synthesis of this compound

A common method for preparing deuterated IAA involves an acid-catalyzed hydrogen-deuterium exchange reaction.

Methodology Summary:

The synthesis can be achieved by treating unlabeled 3-Indoleacetic acid with deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD). The reaction is typically heated to facilitate the exchange of protons on the indole ring with deuterium atoms from the solvent.[5] The reaction progress can be monitored using ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.[5] Following the reaction, the product is purified, often through chromatographic methods, to yield the final this compound.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of IAA in biological samples using IAA-d5 as an internal standard.

Caption: Workflow for IAA Quantification using IAA-d5.

Simplified Auxin Signaling Pathway

This diagram shows a simplified model of auxin signaling in a plant cell, a process often studied using stable isotope-labeled IAA like IAA-d5 to trace uptake, transport, and metabolism.

Caption: Simplified Auxin (IAA) Signaling Pathway.

Safety and Handling

Based on the Safety Data Sheet (SDS), this compound presents several hazards.[9]

-

Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Precautionary Measures:

-

First Aid:

This product is intended for research use only and is not for human or veterinary use.[2][6]

References

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. xcessbio.com [xcessbio.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

- 8. Indole-3-acetic acid (indole-Dâ , 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. immunomart.com [immunomart.com]

- 11. ((2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl)acetic acid | C10H9NO2 | CID 54301591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Indole-2,4,5,6,7-d5-3-acetic acid D 98atom , 98 CP 76937-78-5 [sigmaaldrich.com]

- 13. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]

- 14. Sapphire North America [sapphire-usa.com]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

In-Depth Technical Guide: Synthesis and Isotopic Purity of 3-Indoleacetic Acid-d5

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 3-Indoleacetic acid-d5 (IAA-d5) for researchers, scientists, and drug development professionals. The methodologies detailed herein are based on established and efficient protocols, ensuring high isotopic enrichment and chemical purity.

Introduction

3-Indoleacetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that plays a crucial role in virtually all aspects of plant growth and development. Its deuterated analog, this compound, is an essential tool in plant science and related fields. It serves as a stable isotope-labeled internal standard for accurate quantification of endogenous IAA levels by mass spectrometry.[1][2] The use of IAA-d5 minimizes analytical variability and matrix effects, enabling precise measurements in complex biological samples.[1][3] This guide outlines a practical and scalable synthesis method for IAA-d5 and the analytical techniques used to verify its isotopic purity.

Synthesis of this compound

A robust and cost-effective method for the synthesis of IAA-d5 involves an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction.[4][5][6][7] This approach allows for high levels of deuterium incorporation into the indole ring of IAA.

Experimental Protocol: Acid-Catalyzed H-D Exchange

This protocol describes a large-scale synthesis suitable for producing gram quantities of IAA-d5.[5]

Materials and Reagents:

-

3-Indoleacetic acid (IAA)

-

Deuterium oxide (D₂O)

-

Deuterated sulfuric acid (D₂SO₄)

-

Trimethyl orthoformate (HC(OCH₃)₃)

-

Argon gas

Procedure:

-

Preparation of the Deuterating Medium:

-

Under an argon atmosphere, deuterated sulfuric acid (6.5 mL, 0.12 mol) is added dropwise to a cooled (0 °C) mixture of trimethyl orthoformate (51 mL, 0.47 mol) and deuterium oxide (24.5 mL, 1.35 mol).[5]

-

The resulting mixture is stirred at room temperature for 20 minutes.

-

The by-product, methyl formate, is removed by distillation under argon to yield a 20 wt % D₂SO₄ in a CH₃OD/D₂O (7/3) solution.[5]

-

-

Deuteration Reaction:

Isotopic Purity Analysis

The isotopic purity and identity of the synthesized IAA-d5 are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy: The degree of deuterium incorporation is assessed by ¹H NMR. A significant reduction in the signal intensities of the aromatic protons at positions C2, C4, C5, C6, and C7 of the indole ring indicates successful deuteration. In a typical spectrum of highly deuterated IAA-d5, the residual proton signals in the aromatic region (δ 7.0-7.6 ppm) are minimal (e.g., 0.02-0.03H).[5] The methylene protons of the acetic acid side chain (δ ~3.7 ppm) remain intact.[5]

-

¹³C NMR Spectroscopy: Further confirmation is obtained from the ¹³C NMR spectrum. The carbon atoms bonded to deuterium will exhibit characteristic triplet splitting patterns due to C-D coupling. For IAA-d5, the signals for C4, C5, C6, and C7 (typically in the range of δ 111-125 ppm) will show these triplets with coupling constants (J) of approximately 23-28 Hz.[5]

2. High-Resolution Mass Spectrometry (HRMS):

-

HRMS with electrospray ionization (ESI) is employed to determine the precise mass of the synthesized product. The protonated molecule of IAA-d5 ([C₁₀H₄D₅NO₂ + H]⁺) has a calculated m/z of 181.1025.[5] An experimentally observed m/z value in close agreement with the calculated mass confirms the incorporation of five deuterium atoms.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and isotopic purity of this compound.

| Parameter | Value | Analytical Method | Reference |

| Yield | 94% | Gravimetric | [5] |

| Average Deuterium Incorporation | 95% (at C2, C4-C7) | ¹H NMR Spectroscopy | [5] |

| Chemical Purity | 98% | Not specified, typical for this method | [8] |

| Calculated [M+H]⁺ (m/z) | 181.1025 | - | [5] |

| Observed [M+H]⁺ (m/z) | 181.1030 | HRMS (ESI-TOF) | [5] |

Visual Diagrams

Synthesis Pathway of this compound

References

- 1. Indole-3-acetic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indole-3-acetic acid (indole-Dâ , 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

The Gold Standard: A Technical Guide to 3-Indoleacetic Acid-d5 for Precise Auxin Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that orchestrates a vast array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. Given its central role in plant biology, the accurate quantification of IAA is paramount for research in agriculture, horticulture, and drug development. However, the analysis of IAA in plant tissues is challenging due to its low endogenous concentrations and the complexity of the plant matrix.[1] This technical guide details the use of 3-Indoleacetic acid-d5 (IAA-d5) as an internal standard in mass spectrometry-based methods, a strategy widely adopted to ensure the accuracy and reliability of auxin quantification. Stable isotope-labeled internal standards, such as IAA-d5, are the gold standard for correcting for analyte loss during sample preparation and for mitigating matrix effects during analysis.[1]

The Principle of Stable Isotope Dilution

The stable isotope dilution (SID) method relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, IAA-d5) to the sample at the earliest stage of preparation.[2] The labeled internal standard is chemically identical to the endogenous analyte and thus exhibits the same behavior during extraction, purification, and chromatographic separation.[1] However, it is distinguishable by its higher mass in a mass spectrometer. By measuring the ratio of the signal from the endogenous analyte (IAA) to the signal from the internal standard (IAA-d5), it is possible to accurately calculate the concentration of the endogenous analyte, as this ratio remains constant regardless of sample losses or signal suppression/enhancement caused by the sample matrix.[1]

Data Presentation: Performance Metrics of IAA-d5 in Auxin Analysis

The use of IAA-d5 as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a robust and sensitive method for auxin quantification. The following tables summarize key performance metrics from various studies, demonstrating the reliability of this approach.

| Parameter | Typical Value | Reference(s) |

| Limit of Detection (LOD) | 0.05 µM - 0.5 ng/g FW | [3][4][5] |

| Limit of Quantification (LOQ) | 0.05 to 2 µM | [4][5] |

| Linearity (R²) | ≥ 0.995 | [3] |

| Linear Dynamic Range | 0.5–5,000 ng/mL | [3] |

Table 1: Typical Analytical Performance Characteristics for IAA Quantification using IAA-d5.

| Parameter | Value | Reference(s) |

| Intra-day Precision (% CV) | < 13.96% | [4][5] |

| Inter-day Precision (% CV) | < 13.96% | [4][5] |

| Accuracy (% Recovery) | 85% - 115% | [6] |

| Intra- and Inter-batch CV | ≤ 5% | [3] |

Table 2: Precision and Accuracy of IAA Quantification with IAA-d5.

Experimental Protocols

Sample Preparation and Extraction

A generalized protocol for the extraction of IAA from plant tissues is outlined below. Specific details may need to be optimized depending on the tissue type and the specific research question.

-

Harvesting and Freezing: Harvest 2-10 mg of fresh plant tissue and immediately flash-freeze it in liquid nitrogen to quench metabolic activity.[7]

-

Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Addition of Internal Standard: To the homogenized tissue, add a known amount of IAA-d5 solution. The amount of internal standard should be in the same order of magnitude as the expected endogenous IAA concentration.

-

Extraction: Add an appropriate extraction solvent, typically acidified methanol or an antioxidant-containing buffer, to the sample.[3] Vortex or shake the mixture vigorously and incubate at 4°C for a defined period (e.g., 1-2 hours) to ensure complete extraction.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted auxins.

Solid-Phase Extraction (SPE) for Sample Clean-up

Crude plant extracts contain numerous compounds that can interfere with LC-MS/MS analysis. Solid-phase extraction is a critical step to purify and concentrate the auxins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol and then equilibrating with water.

-

Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interfering compounds.

-

Elution: Elute the retained auxins with a stronger solvent, such as methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The purified and concentrated sample is then analyzed by LC-MS/MS.

-

Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both endogenous IAA and the IAA-d5 internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| IAA | 176.1 | 130.1 |

| IAA-d5 | 181.1 | 135.1 |

Table 3: Example MRM Transitions for IAA and IAA-d5.

Mandatory Visualizations

The following diagrams illustrate key biological pathways and the analytical workflow for auxin analysis.

Caption: Tryptophan-Dependent Auxin Biosynthesis Pathways.

Caption: Canonical Auxin Signaling Pathway.

Caption: Workflow for Auxin Analysis using IAA-d5.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of endogenous IAA in complex plant matrices. The stable isotope dilution technique effectively corrects for variations in sample recovery and matrix-induced signal fluctuations, which are common challenges in phytohormone analysis. The detailed protocols and performance data presented in this guide underscore the suitability of this approach for researchers in plant science, agriculture, and drug development who require precise and accurate measurements of this critical plant hormone. By following these established methodologies, researchers can obtain high-quality data to further unravel the intricate roles of auxin in plant biology.

References

- 1. researchgate.net [researchgate.net]

- 2. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-acetic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to Isotope Dilution Mass Spectrometry for 3-Indoleacetic Acid Quantification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Isotope Dilution Mass Spectrometry (IDMS) as the benchmark method for the precise and accurate quantification of 3-Indoleacetic acid (IAA), the most abundant naturally occurring auxin. This document details the core principles of the technique, provides meticulous experimental protocols, and presents quantitative data in a clear, comparative format. Special emphasis is placed on the use of 3-Indoleacetic acid-d5 (IAA-d5) as an internal standard, a critical component for achieving reliable and reproducible results.

Core Principles of Isotope Dilution Mass Spectrometry (IDMS) for IAA Analysis

Isotope Dilution Mass Spectrometry is a powerful analytical technique that combines the principles of isotope dilution with the high selectivity and sensitivity of mass spectrometry. The fundamental concept involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to a sample containing the endogenous, unlabeled IAA.

The isotopically labeled internal standard (IAA-d5) is chemically identical to the native IAA and therefore exhibits the same behavior during sample extraction, purification, and ionization.[1] However, due to the difference in mass, the mass spectrometer can distinguish between the two forms. By measuring the ratio of the signal intensity of the native IAA to the isotopically labeled internal standard, the concentration of the endogenous IAA in the original sample can be accurately determined, correcting for any sample losses during the analytical workflow.[1] This method is considered the gold standard for quantitative analysis due to its ability to minimize the effects of matrix interference and variations in instrument response.

Experimental Workflow and Protocols

The quantification of IAA using IDMS involves a multi-step process, from sample preparation to data analysis. The following sections detail the key experimental protocols.

Sample Preparation and Extraction

The initial step involves the extraction of IAA from the biological matrix. Given that IAA is present in trace amounts in complex samples, an efficient extraction method is crucial.

Protocol for IAA Extraction from Plant Tissue:

-

Harvesting and Homogenization: Harvest a precise amount of tissue (typically 25-100 mg fresh weight) and immediately freeze it in liquid nitrogen to quench metabolic activity.[2][3][4][5] The frozen tissue is then ground to a fine powder using a mortar and pestle or a mechanical homogenizer.

-

Spiking with Internal Standard: A known amount of this compound is added to the homogenized tissue. The amount of the internal standard should be in a similar range to the expected amount of endogenous IAA.

-

Extraction: The sample is extracted with a suitable solvent, such as 80% acetone in water containing 2.5 mM diethyl dithiocarbamate or 60% (v/v) 2-propanol.[5][6] The mixture is incubated, often at 4°C for several hours, to ensure complete extraction.

-

Centrifugation and Supernatant Collection: The mixture is centrifuged to pellet the solid debris, and the supernatant containing the IAA and IAA-d5 is carefully collected.

Purification using Solid-Phase Extraction (SPE)

To remove interfering compounds from the crude extract, a purification step is necessary. Solid-phase extraction is a commonly employed technique.

Protocol for Solid-Phase Extraction:

-

Column Conditioning: A C18 cartridge is conditioned with methanol followed by water.

-

Sample Loading: The pH of the collected supernatant is adjusted to approximately 2.7, and the sample is loaded onto the conditioned C18 cartridge.

-

Washing: The cartridge is washed with a non-polar solvent to remove interfering compounds.

-

Elution: The IAA and IAA-d5 are eluted from the cartridge with a suitable solvent, such as methanol or acetonitrile.

-

Drying and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a small volume of a solvent compatible with the subsequent LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the final analysis due to its high sensitivity and selectivity.[7]

Typical LC-MS/MS Parameters:

-

Chromatographic Separation: A C18 column is commonly used for the separation of IAA. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of an acid like formic acid or acetic acid, is typically employed.[6][7]

-

Mass Spectrometry Detection: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions for both IAA and IAA-d5.

Quantitative Data

The following tables summarize the key quantitative parameters for the IDMS analysis of IAA using IAA-d5 as an internal standard.

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |

| 3-Indoleacetic acid (IAA) | 176.1 | 130.0 | 20 |

| This compound (IAA-d5) | 181.1 | 135.0 | ~20 |

Table 1: Mass Spectrometry Parameters for IAA and IAA-d5. The precursor ion for IAA corresponds to the protonated molecule [M+H]+.[8] The fragmentation of this ion results in a characteristic quinolinium ion at m/z 130.0.[8] For IAA-d5, the precursor and product ions are shifted by 5 Da due to the five deuterium atoms.

| Parameter | Value |

| Column | C18 (e.g., 75 x 2.0 mm i.d.; 3-µm particle size) |

| Mobile Phase A | Water with 0.05% acetic acid |

| Mobile Phase B | Methanol |

| Gradient | 10% B to 90% B in 13 min |

| Flow Rate | 0.2 ml/min |

| Injection Volume | 5-10 µl |

| Retention Time of IAA | ~5.9 min |

Table 2: Typical Liquid Chromatography Parameters. Chromatographic conditions can be optimized based on the specific instrument and column used. The retention time of IAA-d5 will be very similar to that of IAA.

Visualizations

The following diagrams illustrate the experimental workflow and the biosynthetic pathways of IAA.

Figure 1: Experimental workflow for IDMS analysis of IAA.

Figure 2: Major biosynthetic pathways of 3-Indoleacetic acid.[9]

Conclusion

Isotope dilution mass spectrometry using this compound as an internal standard provides an exceptionally robust and reliable method for the quantification of IAA in complex biological matrices. The detailed protocols and quantitative parameters presented in this guide offer a solid foundation for researchers and scientists seeking to implement this gold-standard technique. The inherent accuracy and precision of IDMS make it an indispensable tool in plant biology, drug development, and other fields where the precise measurement of this critical signaling molecule is paramount.

References

- 1. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 2. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-throughput method for the quantitative analysis of auxins | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

The Gold Standard: A Technical Guide to 3-Indoleacetic Acid-d5 in Plant Hormone Quantification

A deep dive into the use of 3-Indoleacetic acid-d5 as an internal standard for the precise and accurate quantification of auxin in plant tissues, tailored for researchers, scientists, and drug development professionals.

Introduction

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development.[1][2] Accurate quantification of endogenous IAA levels is therefore critical for unraveling the intricate mechanisms of plant development, stress responses, and for applications in agriculture and drug development. However, the analysis of IAA in plant tissues presents significant challenges due to its low abundance, rapid turnover, and the complexity of the plant matrix.[3] To overcome these hurdles, stable isotope dilution (SID) coupled with mass spectrometry (MS) has become the gold standard for plant hormone analysis. This guide focuses on the crucial role of this compound (IAA-d5), a deuterated form of IAA, as an internal standard in these advanced analytical workflows.

The Pivotal Role of this compound as an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound that is chemically similar to the analyte of interest and is added to the sample in a known quantity before sample processing. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.

This compound is an ideal internal standard for IAA quantification for several key reasons:

-

Chemical and Physical Similarity: IAA-d5 is structurally identical to endogenous IAA, with the only difference being the replacement of five hydrogen atoms with deuterium. This ensures that it behaves almost identically to the native IAA during extraction, purification, and chromatographic separation.

-

Co-elution: Due to its similar properties, IAA-d5 co-elutes with the unlabeled IAA during liquid chromatography (LC) or gas chromatography (GC), which is a critical characteristic for an effective internal standard.

-

Mass Differentiation: The mass difference between IAA and IAA-d5 allows for their simultaneous detection and differentiation by the mass spectrometer.

-

Correction for Matrix Effects: Plant extracts are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As IAA-d5 is affected by these "matrix effects" in the same way as the endogenous IAA, its signal can be used to normalize the signal of the analyte, thereby providing a more accurate measurement.[4]

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard like IAA-d5 significantly enhances the accuracy and precision of quantification by accounting for variability at multiple stages of the analytical process.

While other stable isotope-labeled standards for IAA exist, such as ¹³C₆-IAA, deuterated standards like IAA-d5 are often favored due to their cost-effectiveness and the relative ease of their synthesis.[1]

Experimental Protocols for IAA Quantification using IAA-d5

The quantification of IAA in plant tissues using IAA-d5 as an internal standard typically involves several key steps: sample preparation (extraction and purification) followed by analysis using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Step-by-Step Experimental Protocol for LC-MS/MS Analysis

This protocol provides a generalized yet detailed workflow for the quantification of IAA in plant tissues using IAA-d5.

1. Sample Collection and Preparation:

-

Harvest plant tissue (e.g., leaves, roots, stems) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

2. Extraction:

-

To each sample, add a known amount of IAA-d5 internal standard solution (concentration should be in a similar range to the expected endogenous IAA levels).

-

Add 1 mL of pre-chilled extraction solvent. A common extraction solvent is 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v).

-

Homogenize the sample using a bead beater or sonicator.

-

Incubate the samples for 1 hour at 4°C with gentle shaking.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.

3. Purification (Solid-Phase Extraction - SPE):

-

The crude extract is purified to remove interfering compounds. A common method involves using a C18 SPE cartridge.

-

Conditioning: Condition the C18 cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant onto the conditioned cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elution: Elute the auxins with 1 mL of methanol or acetonitrile.

-

Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

4. LC-MS/MS Analysis:

-

Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate IAA from other compounds.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. Positive mode is common for IAA.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

IAA: Precursor ion (m/z) 176.1 → Product ion (m/z) 130.1

-

IAA-d5: Precursor ion (m/z) 181.1 → Product ion (m/z) 135.1

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

5. Data Analysis:

-

Quantify the amount of endogenous IAA by calculating the peak area ratio of the endogenous IAA to the IAA-d5 internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled IAA and a fixed concentration of IAA-d5.

Quantitative Data Summary

The following tables summarize key quantitative parameters and findings from various studies utilizing stable isotope-labeled internal standards for IAA quantification.

Table 1: Performance Characteristics of LC-MS/MS Methods for IAA Quantification

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.002 µg/mL | [5] |

| Limit of Quantification (LOQ) | 0.007 µg/mL | [5] |

| Linear Range | 0.010–1.995 µg/mL | [5] |

| Recovery | 70.0% to 85.6% | [6] |

| Precision (RSD) | 2.1% - 2.3% | [6] |

Table 2: Endogenous IAA Concentrations in Various Plant Tissues Determined by LC-MS/MS

| Plant Species | Tissue | IAA Concentration (ng/g FW) | Reference |

| Arabidopsis thaliana | Expanding Leaves | ~30 | [3] |

| Arabidopsis thaliana | Roots | ~74 | [3] |

| Oryza sativa (Rice) | Seedlings | Not specified, but quantified | [7] |

| Bambusa tulda (Bamboo) | Seedlings | 10,280 | [8] |

| Eucalyptus | Cambial Zone | Quantified in the range of 10-70 ng/mL in extract | [2] |

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts and procedures described, the following diagrams have been generated using the DOT language.

Diagram 1: The Core of Auxin Signaling

Caption: A simplified diagram of the nuclear auxin signaling pathway.

Diagram 2: Experimental Workflow for IAA Quantification

References

- 1. researchgate.net [researchgate.net]

- 2. jabonline.in [jabonline.in]

- 3. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Development of sample preparation method for auxin analysis in plants by vacuum microwave-assisted extraction combined with molecularly imprinted clean-up procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Auxin Dynamics: A Technical Guide to 3-Indoleacetic Acid-d5 in Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in regulating nearly every aspect of their growth and development. Understanding the intricate network of IAA metabolism—biosynthesis, transport, conjugation, and catabolism—is crucial for advancements in agriculture and the development of novel plant growth regulators. The use of stable isotope-labeled compounds, particularly 3-Indoleacetic acid-d5 (IAA-d5), has revolutionized the study of auxin metabolism. This deuterated analog of IAA serves as an invaluable tool for researchers, enabling precise quantification and tracing of auxin pathways within plant tissues. This technical guide provides an in-depth overview of the application of IAA-d5 in studying auxin metabolism, complete with experimental protocols, quantitative data, and visual representations of key processes.

The Role of this compound in Auxin Research

This compound is a synthetic form of IAA where five hydrogen atoms on the indole ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to endogenous IAA in its biological activity but has a higher mass. This mass difference is the key to its utility in metabolic studies. When introduced into a biological system, IAA-d5 can be distinguished from the naturally occurring, unlabeled IAA using mass spectrometry (MS).

The primary applications of IAA-d5 in auxin metabolism research include:

-

Internal Standard for Quantification: IAA-d5 is widely used as an internal standard in quantitative analyses of endogenous IAA levels by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] By adding a known amount of IAA-d5 to a plant extract, any loss of the analyte during sample preparation and analysis can be accurately corrected for, leading to highly precise and reliable quantification of the endogenous hormone.[1]

-

Metabolic Tracer: When plants are fed with IAA-d5, the labeled auxin enters the same metabolic pathways as endogenous IAA. By tracking the appearance of deuterium-labeled metabolites over time, researchers can elucidate the pathways of auxin biosynthesis, conjugation, and catabolism.[3] This approach allows for the study of metabolic flux and the identification of novel metabolites.

Quantitative Analysis of Auxin Metabolites Using IAA-d5

The use of IAA-d5 as an internal standard allows for the accurate quantification of a wide range of auxin metabolites. The following tables summarize representative quantitative data of IAA and its key metabolites in the model plant Arabidopsis thaliana.

Table 1: Endogenous Levels of IAA and its Metabolites in Arabidopsis thaliana

| Compound | Plant Part | Concentration (pmol/g FW) | Reference |

| Indole-3-acetic acid (IAA) | Seedlings | 10-25 ng/g FW | [4] |

| 2-oxoindole-3-acetic acid (oxIAA) | Roots | ~74 pg/mg FW | [5] |

| 2-oxoindole-3-acetic acid (oxIAA) | Old Leaves & Cotyledons | ~8 pg/mg FW | [5] |

| N-(indole-3-acetyl)-aspartate (IA-Asp) | Roots | High levels in high-IAA tissues | [5] |

| N-(indole-3-acetyl)-glutamate (IA-Glu) | Roots | High levels in high-IAA tissues | [5] |

| N-(indole-3-acetyl)-alanine (IA-Ala) | Aerial Tissues | Highest in aerial tissues | [5][6] |

| N-(indole-3-acetyl)-leucine (IA-Leu) | Roots | Highest in roots | [5][6] |

Table 2: LC-MS/MS Parameters for the Quantification of IAA and IAA-d5

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Indole-3-acetic acid (IAA) | 174 | 130 | Not specified | [7] |

| This compound (IAA-d5) | 179 | 135 | Not specified | [7] |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of auxin metabolism using IAA-d5.

Protocol 1: Extraction and Purification of IAA and its Metabolites

This protocol is adapted from methodologies described for Arabidopsis thaliana.[5][8][9]

1. Sample Preparation: a. Harvest plant tissue (typically 10-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[1] b. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

2. Extraction: a. To the homogenized tissue, add 1 mL of ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing an antioxidant like 0.1% diethyl dithiocarbamic acid sodium salt).[8] b. Add a known amount of this compound (and other deuterated standards for metabolites if available) to each sample to serve as an internal standard for quantification.[7][8] c. Incubate the samples at 4°C with continuous shaking for at least 30 minutes. d. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant for purification.

3. Solid-Phase Extraction (SPE) Purification: a. Condition a C18 SPE cartridge by washing with methanol followed by the extraction buffer. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and pigments. d. Elute the auxins and their metabolites with a more polar solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a stream of nitrogen gas or in a vacuum concentrator.

Protocol 2: LC-MS/MS Analysis of IAA and its Metabolites

This protocol outlines the general parameters for the analysis of auxin metabolites using a liquid chromatography-tandem mass spectrometry system.

1. Sample Reconstitution: a. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

2. Chromatographic Separation: a. Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. d. Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest. For example, a linear gradient from 5% to 95% B over 10 minutes. e. Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used. f. Injection Volume: 5-10 µL.[7]

3. Mass Spectrometry Detection: a. Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode for IAA and its amino acid conjugates. b. Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7] In MRM mode, the mass spectrometer is set to detect specific precursor-to-product ion transitions for each analyte and its deuterated internal standard (see Table 2). c. Data Analysis: The concentration of each endogenous metabolite is calculated by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard.

Visualizing Auxin Metabolism and Experimental Design

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of IAA by the TIR1/AFB family of F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).

References

- 1. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 2. A high-throughput method for the quantitative analysis of indole-3-acetic acid and other auxins from plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-3-acetic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to High-Purity 3-Indoleacetic Acid-d5 for Research Applications

This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available high-purity 3-Indoleacetic acid-d5 (IAA-d5). This document outlines key suppliers, their product specifications, detailed experimental protocols for synthesis and quality control, and relevant biological pathways.

Commercial Suppliers and Product Specifications

High-purity this compound is critical for a range of research applications, particularly as an internal standard in mass spectrometry-based quantification of endogenous indole-3-acetic acid. The following table summarizes the offerings from prominent commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Isotopic Enrichment |

| MedChemExpress | This compound | 76937-78-5 | C₁₀H₄D₅NO₂ | 180.21 | 99.84%[1], 99.76%[2] |

| Cambridge Isotope Laboratories, Inc. | Indole-3-acetic acid (indole-D₅, 97-98%) | 76937-78-5 | C₈D₅NHCH₂COOH | 180.21 | 98% Chemical Purity[3] |

| Cayman Chemical | Indole-3-acetic Acid-d5 | 76937-78-5 | C₁₀H₄D₅NO₂ | 180.2 | ≥99% deuterated forms (d1-d5)[4] |

| Xcess Biosciences | This compound | 76937-78-5 | C₁₀H₉NO₂ | 180.21 | ≥98% |

| Sapphire North America | Indole-3-acetic Acid-d5 | 76937-78-5 | Not Specified | 180.21 | ≥99% deuterated forms (d1-d5)[5] |

| Eurisotop | INDOLE-3-ACETIC ACID (INDOLE-D5, 97-98%) | Not Specified | Not Specified | Not Specified | 98% Chemical Purity[6] |

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Hydrogen-Deuterium Exchange

A common and efficient method for the synthesis of this compound is through acid-catalyzed hydrogen-deuterium exchange. The following protocol is a generalized procedure based on established methods.

Materials:

-

Indole-3-acetic acid (IAA)

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterated methanol (CD₃OD)

-

Deuterated water (D₂O)

-

Diethyl ether

-

6 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Preparation of Deuterated Acid Catalyst: A 20 wt % D₂SO₄ in a CD₃OD/D₂O (e.g., 7/3) solution is prepared.

-

Deuteration Reaction: Indole-3-acetic acid is dissolved in the prepared deuterated acid solution. The reaction mixture is then heated (e.g., at 95°C) in a sealed vessel under an inert atmosphere (Argon or Nitrogen) for a specified period (e.g., 14 hours) to facilitate the hydrogen-deuterium exchange.

-

Quenching and Extraction: After cooling to room temperature, the reaction mixture is carefully neutralized with a base, such as a 6 wt % lithium hydroxide solution, and then acidified to a pH of approximately 2 with 6 M HCl. The aqueous solution is then extracted multiple times with diethyl ether.

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further Purification (Optional): If necessary, the crude product can be further purified by techniques such as column chromatography on silica gel.

Quality Control and Characterization

The purity and isotopic enrichment of the synthesized this compound are critical for its use as an internal standard. The following are standard quality control procedures.

1. Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are the primary methods for determining the level of deuteration and chemical purity. The mass spectrum of the deuterated compound will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated. For example, the [M+H]⁺ ion for IAA-d5 would be expected at m/z 181.1025. By comparing the peak intensities of the deuterated and non-deuterated fragments, the isotopic enrichment can be calculated.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence or significant reduction of proton signals at the positions where deuterium has been incorporated provides evidence of successful deuteration.

-

¹³C NMR: The carbon signals at the sites of deuteration will appear as triplets due to coupling with deuterium, providing further confirmation of the isotopic labeling.

Visualizing Key Processes

Experimental Workflow for Synthesis and Quality Control

The following diagram illustrates the general workflow for the synthesis and quality control of high-purity this compound.

Caption: Workflow for the synthesis and quality control of this compound.

Canonical Auxin Signaling Pathway

3-Indoleacetic acid is a key plant hormone (auxin) that regulates numerous aspects of plant growth and development. The following diagram depicts a simplified model of the canonical auxin signaling pathway.

Caption: Simplified diagram of the canonical auxin signaling pathway in plants.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Indole-3-acetic acid (indole-Dâ , 97-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. INDOLE-3-ACETIC ACID | Eurisotop [eurisotop.com]

A Comprehensive Technical Guide to 3-Indoleacetic Acid-d5: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Indoleacetic acid-d5 (IAA-d5), a deuterated analog of the primary plant auxin, indole-3-acetic acid. It is intended to serve as a comprehensive resource for laboratory personnel, covering critical safety data, proper handling and storage procedures, and detailed experimental protocols for its principal application as an internal standard in quantitative analysis.

Chemical and Physical Properties

This compound is a synthetic, isotopically labeled form of indole-3-acetic acid, where five hydrogen atoms on the indole ring have been replaced with deuterium. This substitution results in a higher molecular weight compared to the natural compound, which is essential for its use in mass spectrometry-based quantification.

| Property | Value | Reference |

| CAS Number | 76937-78-5 | [1](--INVALID-LINK--) |

| Molecular Formula | C₁₀H₄D₅NO₂ | [2](--INVALID-LINK--) |

| Molecular Weight | 180.21 g/mol | [3](4--INVALID-LINK-- |

| Appearance | Beige to light brown powder/solid | [5](--INVALID-LINK--) |

| Solubility | Soluble in polar organic solvents like ethanol. | [6](--INVALID-LINK--) |

| Storage Temperature | Recommended storage at or below -20°C. Some suppliers suggest refrigeration between +2°C and +8°C. | [7](8--INVALID-LINK-- |

| Stability | Light sensitive. | [5](--INVALID-LINK--) |

Safety Data and Hazard Information

While this compound is not classified as a hazardous substance, it is crucial to handle it with the care afforded to all laboratory chemicals. The safety data for the non-deuterated form, 3-Indoleacetic acid (IAA), is largely applicable.

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1](--INVALID-LINK--) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse.[1](9--INVALID-LINK-- |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1](9--INVALID-LINK-- |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[1](10--INVALID-LINK-- |

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper laboratory safety protocols is paramount when handling this compound to minimize exposure and ensure a safe working environment.

-

Engineering Controls : Work in a well-ventilated area, preferably in a fume hood, especially when handling the powdered form to avoid dust formation.[7](--INVALID-LINK--) Ensure easy access to an eyewash station and safety shower.[1](--INVALID-LINK--)

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.[7](--INVALID-LINK--)

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are required.[11](12--INVALID-LINK--

-

Skin and Body Protection : A lab coat or other protective clothing should be worn.[1](--INVALID-LINK--)

-

Respiratory Protection : If working with the powder outside of a fume hood, a dust mask or respirator is recommended to prevent inhalation.[13](14--INVALID-LINK--

-

-

Hygiene Measures : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling.[15](--INVALID-LINK--)

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed:

-

After Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5](--INVALID-LINK--)

-

After Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5](--INVALID-LINK--)

-

After Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. If eye irritation persists, get medical advice/attention.[5](--INVALID-LINK--)

-

After Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention if the individual feels unwell.[11](--INVALID-LINK--)

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation and wear appropriate PPE. Avoid breathing dust.[5](--INVALID-LINK--)

-

Environmental Precautions : Prevent the substance from entering drains or waterways.[5](--INVALID-LINK--)

-

Methods for Cleaning Up : For spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5](--INVALID-LINK--)

Experimental Protocol: Quantification of Endogenous Indole-3-Acetic Acid using this compound as an Internal Standard by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of endogenous IAA in biological samples.[11](--INVALID-LINK--) The following is a representative protocol for the analysis of IAA in plant tissue.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings, 5-10 mg fresh weight)

-

This compound (internal standard)

-

Extraction buffer (e.g., phosphate buffer)

-

Liquid nitrogen

-

Solid Phase Extraction (SPE) cartridges (e.g., polymethylmethacrylate and amino)

-

Derivatization agent (e.g., diazomethane)

-

Solvents for LC-MS/MS analysis (e.g., acetonitrile, water, formic acid)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Harvest and immediately flash-freeze the plant tissue in liquid nitrogen to quench metabolic activity.

-

Add a known amount of this compound to the frozen tissue.

-

Homogenize the tissue in extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

-

Solid Phase Extraction (SPE) Purification:

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the analyte (IAA and IAA-d5) from the cartridge.

-

-

Derivatization:

-

Derivatize the eluted sample with a suitable agent, such as diazomethane, to improve chromatographic properties and ionization efficiency.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column and a gradient elution program.

-

Detect and quantify the parent and daughter ions for both endogenous IAA and the this compound internal standard using Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of endogenous IAA to the peak area of the this compound internal standard.

-

Determine the concentration of endogenous IAA in the original sample by comparing this ratio to a standard curve.

-

Caption: Experimental workflow for IAA quantification.

Signaling Pathway of Indole-3-Acetic Acid

Indole-3-acetic acid exerts its biological effects through a well-defined signaling pathway. Understanding this pathway is crucial for interpreting the results of quantitative studies. The core of this pathway involves the perception of auxin and the subsequent degradation of transcriptional repressors, leading to the expression of auxin-responsive genes.[1](16--INVALID-LINK--

Caption: The canonical auxin signaling pathway.

In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes.[17](--INVALID-LINK--) When intracellular auxin levels rise, auxin acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex.[5](--INVALID-LINK--) This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[3](--INVALID-LINK--) The degradation of these repressors liberates the ARFs, allowing them to activate the transcription of genes that regulate various aspects of plant growth and development.[1](--INVALID-LINK--)

This guide provides essential information for the safe and effective use of this compound in a research setting. By following these guidelines, researchers can ensure data accuracy and maintain a high standard of laboratory safety.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Auxin Detection Technology - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. enzo.com [enzo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A high-throughput method for the quantitative analysis of auxins [ecc.isc.ac]

- 12. Duchefa Biochemie [duchefa-biochemie.com]

- 13. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Utilization of the Plant Hormone Indole-3-Acetic Acid for Growth by Pseudomonas putida Strain 1290 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Indole-3-Acetic Acid (IAA) in Biological Matrices using a Validated LC-MS/MS Protocol with 3-Indoleacetic acid-d5 Internal Standard

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of indole-3-acetic acid (IAA), a primary auxin plant hormone, in various biological samples. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with isotope dilution using 3-Indoleacetic acid-d5 (IAA-d5) as an internal standard to ensure high precision and accuracy. The described protocol is applicable to researchers in plant sciences, microbiology, and drug development for the reliable measurement of IAA concentrations.

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin and a critical signaling molecule that regulates numerous aspects of plant growth and development, including cell elongation, division, and differentiation.[1][2] Its precise quantification is essential for understanding plant physiology and the effects of genetic modifications or environmental stressors.[1][2] Furthermore, IAA is produced by various microorganisms, playing a role in plant-microbe interactions. This protocol details a highly selective and sensitive LC-MS/MS method for IAA quantification, which is considered a gold-standard analytical technique for phytohormone analysis due to its high specificity and sensitivity.[3][4] The use of a stable isotope-labeled internal standard, this compound, corrects for matrix effects and variations during sample preparation and analysis, leading to reliable and reproducible results.[5][6]

Experimental Protocols

Materials and Reagents

-

Indole-3-acetic acid (IAA) standard

-

This compound (IAA-d5) internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Plant tissue (e.g., leaves, roots) or bacterial culture supernatant

-

Liquid nitrogen

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[6]

-

Centrifuge

-

Ultrasonicator

Sample Preparation